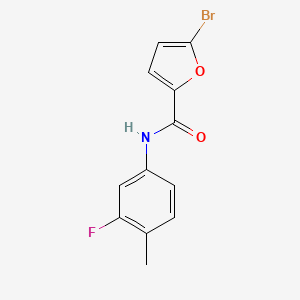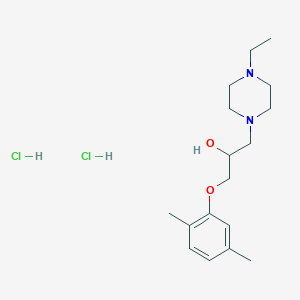![molecular formula C20H17FN2O3 B5232529 3-fluoro-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}benzamide](/img/structure/B5232529.png)
3-fluoro-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as GSK1016790A, and it belongs to the class of benzamides. In
Mecanismo De Acción
The mechanism of action of 3-fluoro-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}benzamide involves the activation of TRPA1 channels. These channels are involved in the perception of pain, and their activation leads to the release of neuropeptides that modulate pain transmission. This compound has also been shown to have anti-inflammatory properties, which may be mediated through the inhibition of NF-κB signaling.
Biochemical and Physiological Effects:
Studies have shown that 3-fluoro-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}benzamide can induce calcium influx in cells expressing TRPA1 channels. This calcium influx leads to the release of neuropeptides, which can modulate pain transmission. This compound has also been shown to have anti-inflammatory effects, which may be mediated through the inhibition of NF-κB signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-fluoro-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}benzamide in lab experiments is its specificity for TRPA1 channels. This allows for the selective activation of these channels, without affecting other ion channels. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-fluoro-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}benzamide. One area of research is the development of more selective TRPA1 channel agonists, which can be used for the treatment of chronic pain and other conditions. Another area of research is the exploration of the anti-inflammatory properties of this compound, and its potential use in the treatment of inflammatory diseases. Finally, the potential toxicity of this compound needs to be further studied, in order to determine its safety for use in humans.
Métodos De Síntesis
The synthesis of 3-fluoro-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}benzamide involves several steps. The first step is the synthesis of 2-(2-methoxyphenoxy)-3-pyridinylmethylamine, which is achieved by reacting 2-(2-methoxyphenoxy)pyridine with formaldehyde and ammonium acetate. The second step involves the reaction of the resulting amine with 3-fluorobenzoyl chloride to obtain 3-fluoro-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}benzamide.
Aplicaciones Científicas De Investigación
3-fluoro-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}benzamide has been extensively studied for its potential therapeutic applications. One of the main areas of research is the treatment of chronic pain. Studies have shown that this compound can activate TRPA1 channels, which are involved in pain perception. Other areas of research include the treatment of inflammation, asthma, and other respiratory conditions.
Propiedades
IUPAC Name |
3-fluoro-N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c1-25-17-9-2-3-10-18(17)26-20-15(7-5-11-22-20)13-23-19(24)14-6-4-8-16(21)12-14/h2-12H,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUURIPRNBZQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5232450.png)



![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B5232478.png)
![ethyl 3-[(2-chlorobenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5232492.png)
![4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde](/img/structure/B5232505.png)

![methyl 4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5232511.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5232532.png)

